3-(Carboxymethyl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

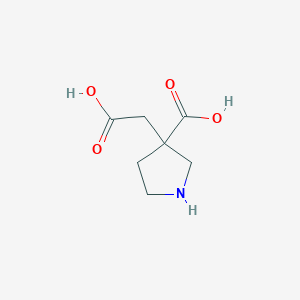

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid is an amino acid derivative with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol. This compound is known for its unique properties and is commonly used in scientific experiments.

Vorbereitungsmethoden

The synthesis of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid involves various synthetic routes and reaction conditions. One method includes the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. Industrial production methods often involve bulk custom synthesis and procurement .

Analyse Chemischer Reaktionen

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organocatalysts for enantioselective reactions . Major products formed from these reactions include various pyrrolidine-3-carboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

Research indicates that derivatives of 3-(carboxymethyl)pyrrolidine-3-carboxylic acid exhibit neuroprotective effects, particularly in conditions involving hypoxia and ischemia. For instance, compounds similar to this structure have been shown to protect against central nervous system aggressions, making them candidates for treating neurological disorders such as epilepsy and stroke .

1.2 Treatment of Neurodegenerative Disorders

The compound is also being explored for its potential in treating neurodegenerative disorders. It has been associated with improvements in cerebral functions and may help mitigate symptoms of diseases like Alzheimer's and Parkinson's . The pharmacological profile suggests that it could serve as a therapeutic agent for managing convulsions and anxiety disorders .

1.3 Anti-inflammatory Effects

In preclinical studies, derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating conditions like arthritis and irritable bowel syndrome . The ability to modulate inflammatory responses positions these compounds as promising candidates for further development.

Structure-Activity Relationship (SAR) Studies

2.1 SAR Insights

Recent studies have focused on elucidating the structure-activity relationships of pyrrolidine derivatives. For example, modifications to the carboxymethyl group can significantly influence the binding affinity to NMDA receptors, which are critical in neurological signaling . This understanding aids in the design of more potent derivatives for specific therapeutic targets.

2.2 Synthesis of Analogues

Synthetic strategies have been developed to produce various analogues of this compound with enhanced biological activity. These include methods such as C(sp3)-H activation, which allows for efficient incorporation of substituents that improve receptor selectivity and potency against pathological targets .

Organic Synthesis Applications

3.1 Building Block for Complex Molecules

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including esterification and amide formation, facilitating the development of new pharmaceuticals .

3.2 Applications in Drug Development

The compound serves as an intermediate in synthesizing other bioactive molecules, particularly those targeting specific receptors involved in pain modulation and neuroprotection . This makes it a valuable component in drug discovery pipelines.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific molecular interactions and effects, distinguish it from these similar compounds .

Biologische Aktivität

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

This compound, with the molecular formula , can be synthesized through various methods, including organocatalytic enantioselective Michael addition reactions. These methods allow for the efficient formation of the compound while maintaining high stereoselectivity and yield .

Common Synthesis Methods:

- Organocatalytic Michael Addition : Involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

- Carboxymethylation : The introduction of carboxymethyl groups to pyrrolidine derivatives under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that derivatives of this compound exhibit structure-dependent activity against various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida auris .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Acinetobacter baumannii | Moderate | |

| Candida auris | Effective |

Anticancer Activity

The anticancer efficacy of this compound derivatives has been evaluated in vitro using human lung cancer cell lines (A549). Certain derivatives demonstrated significant cytotoxic effects, reducing cell viability significantly compared to controls. For instance, one derivative reduced A549 cell viability to 21.2% at a concentration of 100 µM, indicating potent anticancer properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanisms are still under investigation but may involve inhibition of key metabolic pathways in pathogens or cancer cells .

Case Studies

- Antimicrobial Screening : A study screened several derivatives against multidrug-resistant pathogens using broth microdilution techniques. Results indicated promising antimicrobial activity against WHO-priority pathogens, suggesting potential for therapeutic development .

- Cytotoxicity Evaluation : In a comparative study with established chemotherapeutics like cisplatin, certain pyrrolidine derivatives exhibited enhanced cytotoxicity against A549 cells, positioning them as candidates for further drug development .

Eigenschaften

IUPAC Name |

3-(carboxymethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-5(10)3-7(6(11)12)1-2-8-4-7/h8H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNXDPZYBMTULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.